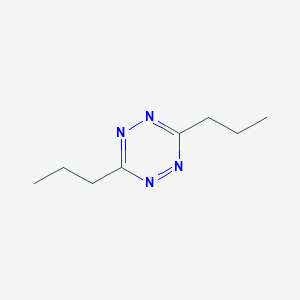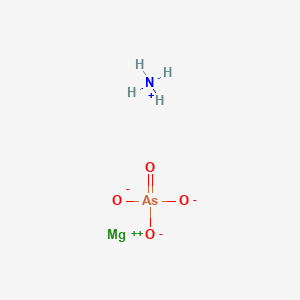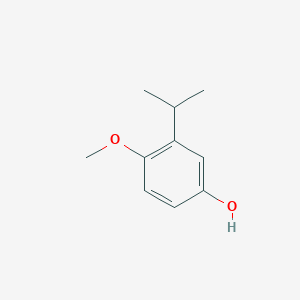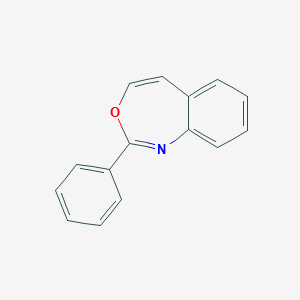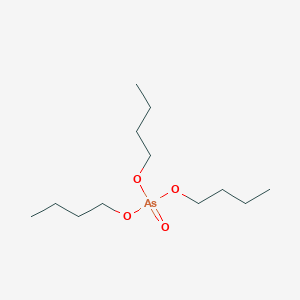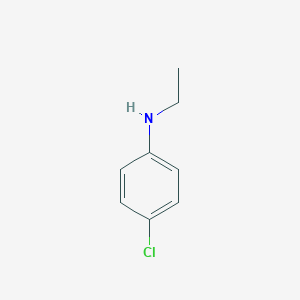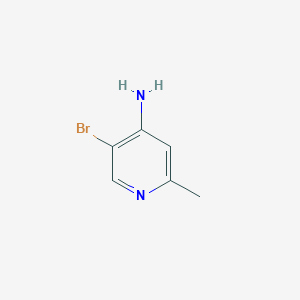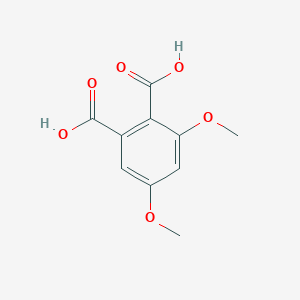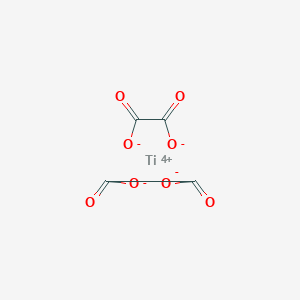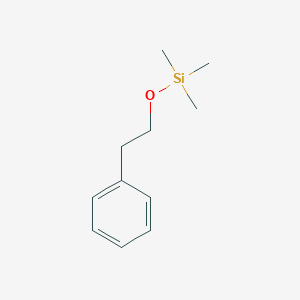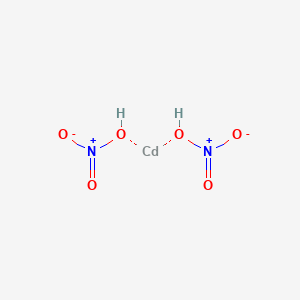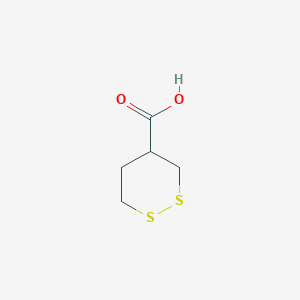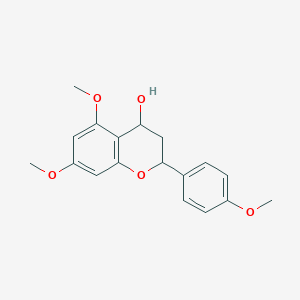
Diethyl 2,5-dianilinoterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,5-dianilinoterephthalate, also known as DEDAT, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including organic chemistry, materials science, and biotechnology.
作用机制
The mechanism of action of Diethyl 2,5-dianilinoterephthalate is not fully understood. However, it is believed to act as a fluorescence quencher by accepting excited-state electrons from nearby fluorophores. This property has made Diethyl 2,5-dianilinoterephthalate a useful tool for studying protein-protein interactions and enzyme activity.
生化和生理效应
Diethyl 2,5-dianilinoterephthalate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to mammalian cells at concentrations commonly used in research experiments.
实验室实验的优点和局限性
Diethyl 2,5-dianilinoterephthalate has several advantages for use in lab experiments. It is a stable and readily available molecule that can be easily synthesized. It has a high quantum yield and is highly soluble in organic solvents. However, Diethyl 2,5-dianilinoterephthalate has some limitations. It is sensitive to moisture and must be stored in a dry environment. It is also not suitable for use in aqueous solutions.
未来方向
There are several future directions for the use of Diethyl 2,5-dianilinoterephthalate in scientific research. One potential application is in the development of fluorescent probes for imaging biological systems. Another potential application is in the synthesis of new materials with unique properties. Additionally, Diethyl 2,5-dianilinoterephthalate could be used as a tool for studying enzyme kinetics and protein-protein interactions in living cells.
Conclusion:
In conclusion, Diethyl 2,5-dianilinoterephthalate is a versatile molecule that has found applications in various fields of scientific research. Its synthesis method is straightforward, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not fully understood, Diethyl 2,5-dianilinoterephthalate has shown promise as a tool for studying biological systems and developing new materials. With further research, Diethyl 2,5-dianilinoterephthalate could have even more applications in the future.
合成方法
Diethyl 2,5-dianilinoterephthalate can be synthesized using a two-step process. The first step involves the reaction of 2,5-diaminoterephthalic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of diethyl 2,5-diaminoterephthalate, which is then reacted with aniline in the presence of a catalyst such as palladium on carbon to yield Diethyl 2,5-dianilinoterephthalate.
科学研究应用
Diethyl 2,5-dianilinoterephthalate has been used in various scientific research applications, including the synthesis of organic compounds, the development of materials with unique properties, and the study of biological systems. In organic synthesis, Diethyl 2,5-dianilinoterephthalate has been used as a building block for the synthesis of complex molecules, such as dendrimers and polymers. In materials science, Diethyl 2,5-dianilinoterephthalate has been used to prepare thin films and coatings with unique optical and electrical properties. In biotechnology, Diethyl 2,5-dianilinoterephthalate has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
属性
CAS 编号 |
14297-59-7 |
|---|---|
产品名称 |
Diethyl 2,5-dianilinoterephthalate |
分子式 |
C24H24N2O4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
diethyl 2,5-dianilinobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3 |
InChI 键 |
FVXKBIAYJSJUBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
其他 CAS 编号 |
14297-59-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
